molecular formula C36H62N2O11 B033785 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 102418-06-4

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No.: B033785
CAS No.: 102418-06-4
M. Wt: 698.9 g/mol
InChI Key: SUBWVHAACKTENX-XLGVTROISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted macrocyclic acetaldehyde derivative characterized by a 16-membered oxacyclohexadecadiene ring system. Key structural features include:

  • Stereochemical complexity: Multiple stereocenters (4R,5S,6S,7R,9R,10R,16R) ensure precise three-dimensional conformation, influencing biological activity and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neospiramycin I involves the chemical modification of spiramycin. One of the key steps in its synthesis is the hydrolysis of the α-mycarose side chain moiety of spiramycin, resulting in the formation of Neospiramycin I . The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of Neospiramycin I is often achieved through microbial fermentation. The process involves the cultivation of specific strains of Streptomyces bacteria, which produce spiramycin. The spiramycin is then chemically modified to obtain Neospiramycin I . The fermentation process is optimized to maximize yield and purity, and the final product is purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Neospiramycin I undergoes several types of chemical reactions, including:

    Oxidation: Neospiramycin I can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Neospiramycin I.

    Substitution: Substitution reactions can occur at specific sites on the Neospiramycin I molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Neospiramycin I with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural and Molecular Data

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Applications / Roles
Target compound (this review) C₃₆H₆₅NO₁₂ 703.90 g/mol Acetaldehyde, dimethylamino, methoxy Antibiotic precursor
3''-O-Demethyl-12-deoxyerythromycin C₃₆H₆₅NO₁₂ 703.90 g/mol Macrolide, hydroxyl, dimethylamino Antibiotic activity
2-[(3R,4S,6S)-6-((6E,8E)-deca-6,8-dienyl)-4,6-dimethyl-1,2-dioxan-3-yl]acetic acid C₁₉H₃₀O₄ 322.44 g/mol Acetic acid, diene, dioxane Bioactive marine natural product
Sdox (synthetic anthracycline) C₄₀H₄₄N₂O₁₃S₂ 832.92 g/mol Anthraquinone, benzoate, thiol Anticancer agent

Key Observations:

Macrocyclic vs. Linear Structures: The target compound’s macrocyclic framework contrasts with linear analogs like Sdox, which rely on planar anthraquinone systems for DNA intercalation . Macrocyclic structures often exhibit enhanced target specificity due to conformational rigidity .

Acetaldehyde vs. Carboxylic Acid : Unlike marine-derived dioxane-acetic acid analogs , the acetaldehyde group in the target compound provides a reactive aldehyde for Schiff base formation, relevant in drug delivery or enzyme inhibition .

Amino Sugar Modifications: Both the target compound and erythromycin derivatives incorporate dimethylamino sugars, which are critical for binding to bacterial ribosomes .

Functional Group-Specific Comparisons

Acetaldehyde vs. Other Carbonyl Compounds

  • Acetaldehyde vs. Diacetyl/Acetoin: In dairy products, acetaldehyde contributes "green, grassy" notes, while diacetyl (buttery flavor) and acetoin (mild creaminess) dominate in sour creams. The target compound’s acetaldehyde group may similarly influence flavor if used in food systems, though its complexity likely limits such applications .
  • Toxicity: Acetaldehyde is metabolized to carcinogenic intermediates (e.g., in alcohol metabolism), unlike diacetyl, which is primarily linked to respiratory toxicity. The target compound’s acetaldehyde moiety may pose similar oxidative stress risks if bioavailable .

Amino and Hydroxyl Groups

  • Dimethylamino Sugars: Present in both the target compound and erythromycin analogs, these groups enhance solubility and enable pH-dependent interactions with biological membranes .

Industrial and Environmental Relevance

  • Adsorption : Unlike simpler aldehydes (e.g., formaldehyde), the target compound’s size and polarity limit its removal by activated carbon or amine-coated adsorbents .
  • Pyrolysis : Acetaldehyde is a major degradation product of polylactic acid (PLA) at high temperatures, but the target compound’s stability under similar conditions remains unstudied .

Biological Activity

The compound 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a complex organic molecule with potential biological activities. This article focuses on its pharmacological properties and mechanisms of action based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique stereochemistry and multiple functional groups that contribute to its biological activity. The presence of dimethylamino groups and various hydroxyl functionalities suggests potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans1850

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is mediated through the inhibition of the NF-kB signaling pathway.

The proposed mechanism involves the modulation of key signaling pathways:

  • NF-kB Pathway Inhibition : The compound inhibits IκB kinase (IKK), preventing the phosphorylation and degradation of IκBα. This leads to decreased nuclear translocation of NF-kB.
  • Cytokine Modulation : By inhibiting NF-kB activation, the compound reduces the expression of pro-inflammatory cytokines.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound in various disease models:

  • Model: Rheumatoid Arthritis
    • Findings : In a rat model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to controls.
    • Mechanism : The reduction in inflammation was linked to decreased levels of IL-1β and TNF-alpha.
  • Model: Bacterial Infection
    • Findings : In a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a lower bacterial load in tissues.
    • Outcome : Enhanced survival rates were observed in treated animals compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this macrolide-derived compound, and what methodological approaches can address them?

  • Answer : The compound’s structural complexity, including multiple stereocenters, dimethylamino-substituted oxane rings, and conjugated dienes, poses significant synthetic challenges. Key strategies include:

  • Stepwise Modular Synthesis : Building the macrocyclic core and sugar moieties separately, followed by selective glycosylation to avoid undesired side reactions .
  • Protecting Group Optimization : Use of orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl and amine functionalities to ensure regioselective coupling .
  • Chromatographic Purification : Employing high-performance liquid chromatography (HPLC) with chiral columns to resolve stereoisomeric impurities .

Q. Which spectroscopic and analytical techniques are most effective for structural elucidation of this compound?

  • Answer :

  • NMR Spectroscopy : Multi-dimensional NMR (¹H-¹³C HSQC, NOESY) to assign stereochemistry and confirm the macrocyclic scaffold’s conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement for molecular formula validation, especially given the compound’s high oxygen content .
  • X-ray Crystallography : Critical for resolving absolute stereochemistry of the macrocycle and sugar subunits, though crystallization may require co-crystallization agents due to flexibility .

Q. How can researchers ensure reproducibility in stability studies under varying pH and temperature conditions?

  • Answer :

  • Controlled Degradation Experiments : Design accelerated stability tests using factorial design (e.g., varying pH 2–9, temperatures 25–60°C) to identify degradation pathways (e.g., hydrolysis of the β-ketoaldehyde group) .
  • LC-MS Monitoring : Track degradation products in real-time to correlate structural changes with environmental conditions .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and biological interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate transition states for glycosylation reactions or diene isomerization to guide synthetic route optimization .
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers or protein targets (e.g., ribosomal subunits, given structural similarity to spiramycin derivatives) to hypothesize mechanisms of action .
  • AI-Driven Reaction Design : Platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) to predict solvent effects on reaction outcomes .

Q. What experimental strategies resolve contradictions in reported stability data across studies?

  • Answer :

  • Systematic Variable Isolation : Use a split-plot experimental design to isolate factors (e.g., oxygen exposure vs. light sensitivity) contributing to conflicting stability results .
  • Cross-Validation with Isotopic Labeling : Introduce ¹³C labels at the acetaldehyde moiety to track degradation pathways via NMR, distinguishing hydrolysis from oxidation .

Q. How can researchers optimize enantioselective synthesis of the macrocyclic core?

  • Answer :

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for stereocontrol during lactonization .
  • Kinetic Resolution : Utilize lipases or engineered enzymes to selectively hydrolyze undesired enantiomers post-synthesis .

Q. What methodologies assess the compound’s adsorption and reactivity on environmental surfaces (e.g., lab equipment, biological membranes)?

  • Answer :

  • Microspectroscopic Imaging : Use atomic force microscopy (AFM) or Raman spectroscopy to map adsorption patterns on silica or polymer surfaces .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with model lipid bilayers to evaluate membrane permeability .

Q. Methodological Tables

Table 1. Key Synthetic Challenges and Solutions

ChallengeMethodological SolutionKey Reference
Stereochemical controlChiral HPLC + enzymatic resolution
Glycosylation side reactionsOrthogonal protecting groups
Macrocycle ring closureHigh-dilution conditions + DFT-guided optimization

Table 2. Stability Study Design

FactorRange TestedAnalytical ToolOutcome Metric
pH2–9LC-MSDegradation product profiles
Temperature (°C)25–60NMR kineticsHalf-life calculation
Light exposureUV vs. darkUV-Vis spectroscopyPhotooxidation rate

Q. Critical Notes

  • Structural Uniqueness : The compound’s dimethylamino-substituted oxane rings and conjugated diene system distinguish it from simpler macrolides, necessitating tailored synthetic and analytical approaches .

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWVHAACKTENX-XLGVTROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016175
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70253-62-2, 102418-06-4
Record name Neospiramycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.